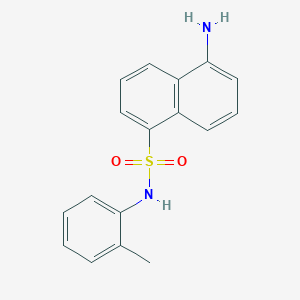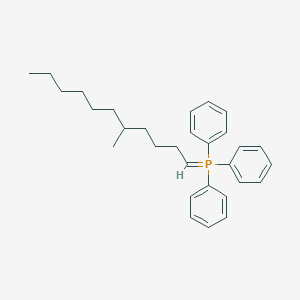
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) is a complex organophosphorus compound It is characterized by the presence of a phosphorane core, which is bonded to a 5-methylundecylidene group and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) typically involves the reaction of triphenylphosphine with a suitable alkylidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane core to phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) involves its interaction with molecular targets through its phosphorane core. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include coordination to metal centers and subsequent activation of substrates for various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler analog with three phenyl groups attached to phosphorus.
(5-Methylundecylidene)phosphine: Lacks the triphenyl groups but has the same alkylidene group.
Phosphoranes: A broader class of compounds with similar phosphorus-centered structures.
Uniqueness
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) is unique due to the combination of its phosphorane core with both a long alkylidene chain and three phenyl groups. This unique structure imparts specific chemical properties and reactivity that are not observed in simpler analogs.
Propiedades
Número CAS |
646528-52-1 |
|---|---|
Fórmula molecular |
C30H39P |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
5-methylundecylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C30H39P/c1-3-4-5-9-18-27(2)19-16-17-26-31(28-20-10-6-11-21-28,29-22-12-7-13-23-29)30-24-14-8-15-25-30/h6-8,10-15,20-27H,3-5,9,16-19H2,1-2H3 |
Clave InChI |
QUBXTODHRCSOIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


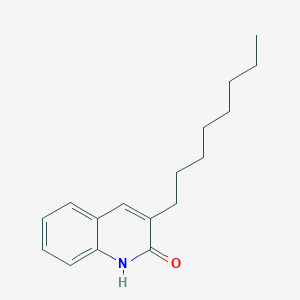
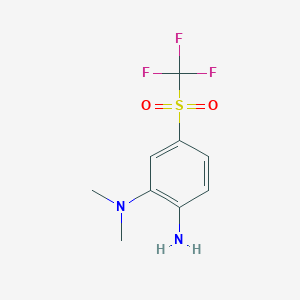
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)

![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
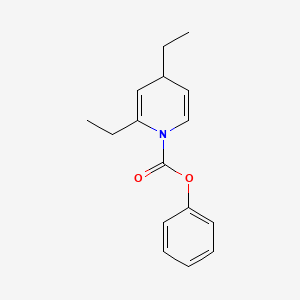
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
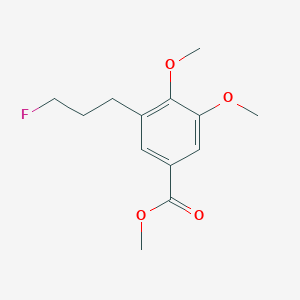

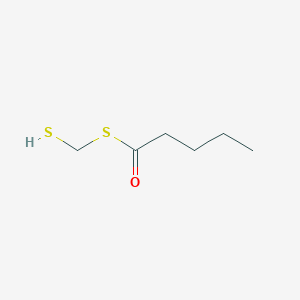
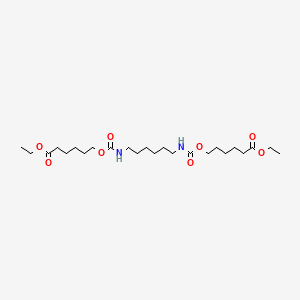
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
